molecular formula C3H7NaO5S B3051683 Sodium propylene glycol sulfonate CAS No. 35396-47-5

Sodium propylene glycol sulfonate

Cat. No.: B3051683
CAS No.: 35396-47-5
M. Wt: 178.14 g/mol
InChI Key: UZMKOEWHQQPOBJ-UHFFFAOYSA-M
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Description

Sodium propylene glycol sulfonate is an anionic surfactant with the molecular formula C₃H₇NaO₅S. It is primarily used in cosmetics and personal care products due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective agent in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propylene glycol sulfonate can be synthesized through the sulfonation of propylene glycol. The process involves the reaction of propylene glycol with sulfur trioxide (SO₃) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) . The reaction conditions typically include controlled temperatures and pressures to ensure the efficient formation of the sulfonate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: Sodium propylene glycol sulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under specific conditions, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide groups.

    Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinates and sulfides.

    Substitution: Alkyl or aryl sulfonates.

Scientific Research Applications

Sodium propylene glycol sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and reagents due to its stability and compatibility with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other personal care products.

Mechanism of Action

The mechanism of action of sodium propylene glycol sulfonate involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions . The sulfonate group interacts with water molecules, while the propylene glycol moiety interacts with hydrophobic substances, facilitating the formation of micelles and enhancing solubility .

Comparison with Similar Compounds

  • Sodium xylene sulfonate
  • Sodium cumene sulfonate
  • Sodium dodecyl sulfate

Comparison: Sodium propylene glycol sulfonate is unique due to its dual functionality as both a surfactant and a hydrotrope. Unlike sodium xylene sulfonate and sodium cumene sulfonate, which are primarily used as hydrotropes, this compound offers additional benefits in terms of solubility enhancement and emulsification . Compared to sodium dodecyl sulfate, it is less likely to cause skin irritation, making it more suitable for use in personal care products .

Properties

IUPAC Name

sodium;2,3-dihydroxypropane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKOEWHQQPOBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956810
Record name Sodium 2,3-dihydroxypropane-1-sulfonate
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Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35396-47-5, 68081-95-8
Record name Sodium propylene glycol sulfonate
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Record name 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts
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Record name 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts
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Record name Sodium 2,3-dihydroxypropane-1-sulfonate
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Record name 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts
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Record name Sodium (±)-2,3-dihydroxypropanesulphonate
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Record name SODIUM PROPYLENE GLYCOL SULFONATE
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Synthesis routes and methods

Procedure details

Sodium sulfite (120 g, 924 mmol, content: 97.0%, produced by Wako Pure Chemical Industries, Ltd.) was dissolved in water (400 mL), and 3-chloro-1,2-propanediol (107.2 g, 970 mmol, produced by Wako Pure Chemical Industries, Ltd.) was added thereto. The solution was refluxed by heating for 1 hour. After completion of the reaction, the reaction solution was concentrated, thereafter methanol (750 mL) was added to the concentrated residue. The crystal formed was filtered, and the resultant crystal was dried, to obtain sodium 2,3-dihydroxypropanesulfonate relevant to the above-described general formula [2] (202.6 g, content: 67.2%, yield: 82.7%) as a white crystal. It should be noted that content of sodium 2,3-dihydroxypropanesulfonate was obtained by 1H-NMR using the internal standard method. In addition, it was confirmed that the above-described white crystal contained crystal of sodium chloride as a by-product. Measurement results of 1H-NMR are shown below.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
107.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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